(R)-2-Methoxypropan-1-ol

Description

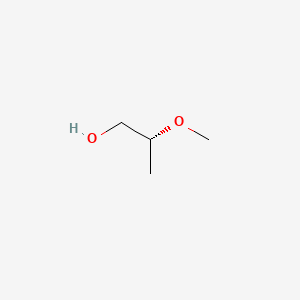

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTFFPATQICAQN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369954 | |

| Record name | (R)-2-Methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-59-5 | |

| Record name | 2-Methoxy-1-propanol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-1-PROPANOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBP4G166FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The (R)-2-Methoxypropan-1-ol Technical Guide: A Chiral Synthon for Advanced Drug Development

Introduction: The Significance of Chirality in Modern Therapeutics

In the landscape of contemporary drug discovery, the stereochemical architecture of a molecule is paramount to its pharmacological profile. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be inactive or even responsible for adverse effects (the distomer). This fundamental principle underscores the critical importance of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).

(R)-2-Methoxypropan-1-ol (CAS Number: 6131-59-5 ) is a valuable chiral synthon that provides a stereochemically defined C3 backbone.[1] Its utility lies in its bifunctional nature, possessing both a primary alcohol for further elaboration and a methoxy group at a stereogenic center. This unique combination allows for the introduction of a specific spatial arrangement of atoms into a target molecule, a crucial step in the rational design of potent and selective drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this important chiral building block.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Reference(s) |

| CAS Number | 6131-59-5 | [1] |

| IUPAC Name | (2R)-2-methoxypropan-1-ol | [1] |

| Synonyms | (R)-2-Methoxy-1-propanol, D-(-)-2-Methoxy-1-propanol | [1] |

| Molecular Formula | C₄H₁₀O₂ | [1] |

| Molecular Weight | 90.12 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | ~130 °C (for the racemic mixture) | |

| Density | ~0.938 g/mL (for the racemic mixture) | |

| Solubility | Soluble in water and common organic solvents |

Stereoselective Synthesis: A Protocol for Enantiopure this compound

The enantioselective synthesis of this compound is crucial to its application as a chiral building block. A reliable and commonly employed method involves the stereospecific reduction of a chiral precursor, such as (R)-(+)-2-methoxypropionic acid. The following protocol details this transformation.

Experimental Protocol: Reduction of (R)-(+)-2-Methoxypropionic Acid

This procedure outlines the reduction of the carboxylic acid functionality to a primary alcohol while preserving the stereochemical integrity of the chiral center.

Materials:

-

(R)-(+)-2-Methoxypropionic acid

-

Borane dimethyl sulfide complex (BMS)

-

Dichloromethane (DCM), anhydrous

-

2M Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve (R)-(+)-2-methoxypropionic acid (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane dimethyl sulfide complex (approx. 1.8 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Upon reaction completion (monitored by TLC or other suitable methods), carefully quench the reaction by slowly adding 2M aqueous sodium hydroxide solution at 0 °C.

-

Separate the organic and aqueous phases. Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical as borane reagents are sensitive to moisture and oxygen.

-

Borane Dimethyl Sulfide Complex: This reagent is a mild and selective reducing agent for carboxylic acids, which minimizes the risk of side reactions.

-

Low-Temperature Addition: The dropwise addition of the reducing agent at 0 °C helps to control the exothermicity of the reaction and prevent potential side reactions.

Caption: Stereospecific synthesis of this compound.

Purification and Quality Control

Achieving high chemical and enantiomeric purity is a prerequisite for the use of this compound in pharmaceutical synthesis.

Purification by Fractional Distillation

For the removal of solvent and lower or higher boiling point impurities, fractional distillation is an effective method.[2][3] Given the relatively low boiling point of the product, vacuum distillation may be employed to reduce the required temperature and prevent potential degradation. The efficiency of the separation is dependent on the length and type of the fractionating column used.

Determination of Enantiomeric Purity by Chiral HPLC

The determination of the enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[4][5][6]

Hypothetical Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for resolving chiral alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.

The enantiomeric excess is calculated by integrating the peak areas of the (R) and (S) enantiomers.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A doublet for the methyl protons adjacent to the chiral center, a multiplet for the methine proton, a singlet for the methoxy protons, and multiplets for the methylene protons of the primary alcohol. |

| ¹³C NMR | Three distinct signals are expected for the three different carbon environments: the methyl carbon, the methoxy carbon, and the methylene carbon. The carbon bearing the methoxy group will be shifted downfield due to the electronegativity of the oxygen. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching absorptions around 2850-3000 cm⁻¹. A prominent C-O stretching band will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of small neutral molecules such as water or formaldehyde. |

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a versatile chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its incorporation into a target molecule introduces a specific stereochemistry that can be crucial for biological activity.

While direct examples of its use in blockbuster drugs are not as prominently published as some other chiral synthons, its structural motif is present in a variety of biologically active compounds. It is a valuable tool for medicinal chemists in lead optimization and the construction of compound libraries for screening. Its utility is exemplified in the synthesis of analogues of various drug classes where a chiral methoxypropyl side chain is desired.

Caption: Synthetic utility of this compound.

The primary alcohol of this compound can be readily converted to a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles in an S_N2 reaction. This allows for the stereospecific introduction of the (R)-2-methoxypropyl moiety into a larger molecule. Alternatively, the alcohol can participate in etherification or esterification reactions.

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

In case of accidental contact, refer to the Safety Data Sheet (SDS) for detailed first-aid measures. Fire-fighting measures typically involve the use of alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical industry. Its defined stereochemistry and bifunctional nature allow for its strategic incorporation into complex target molecules where precise control of the three-dimensional structure is essential for biological activity. A thorough understanding of its synthesis, purification, and handling, as outlined in this guide, is crucial for its effective application in research and development.

References

An In-depth Technical Guide to the Physical Properties of (R)-2-Methoxypropan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Methoxypropan-1-ol is a chiral alcohol and ether of significant interest in synthetic chemistry, particularly as a versatile building block and solvent. A comprehensive understanding of its physical properties is paramount for its effective application, from reaction design and purification to formulation and safety management. This guide provides a detailed examination of the critical physicochemical, thermal, optical, and spectroscopic properties of this compound, supported by established experimental methodologies and authoritative data. Key data points, including boiling point, density, solubility, and spectroscopic signatures, are presented to offer a holistic profile of the compound for laboratory and industrial applications.

Introduction and Molecular Identity

This compound, a stereoisomer of methoxypropanol, possesses a chiral center at the C2 position. This chirality makes it a valuable precursor in asymmetric synthesis, where stereochemical control is crucial for biological activity in pharmaceutical development. Its dual functionality, featuring both a primary alcohol and an ether group, dictates its unique solubility and reactivity profile.

Accurate identification is the foundation of scientific research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-2-methoxypropan-1-ol | [1] |

| CAS Number | 6131-59-5 | [1] |

| Molecular Formula | C₄H₁₀O₂ | [1][2] |

| Molecular Weight | 90.12 g/mol | [1][3][4] |

| InChIKey | YTTFFPATQICAQN-SCSAIBSYSA-N | [1] |

| Canonical SMILES | CC(CO)OC | [4] |

| Synonyms | (R)-(-)-2-Methoxypropanol, D-(-)-2-Methoxy-1-propanol | [1][4] |

graph G {

layout=neato;

node [shape=plaintext, fontsize=14, fontname="Arial", fontcolor="#202124"];

edge [fontsize=12, fontname="Arial", color="#5F6368"];

// Atom nodes with positions for a clear 2D structure

HO [label="HO–", pos="0,0.5!"];

C1 [label="CH₂", pos="1.2,0!"];

C2 [label="C", pos="2.4,0.5!"];

H_chiral [label="–H", pos="2.4,1.5!"];

O_ether [label="–O", pos="3.6,0!"];

C_Me_ether [label="–CH₃", pos="4.8,0.5!"];

C_Me_chiral [label="H₃C–", pos="2.0,-0.5!"];

R_label [label="(R) Configuration", pos="2.4,2.2!", fontcolor="#34A853", fontsize=12];

// Bonds

HO -- C1;

C1 -- C2;

C2 -- H_chiral [style=dashed]; // Bond going away

C2 -- O_ether;

O_ether -- C_Me_ether;

C2 -- C_Me_chiral [style=bold, penwidth=2.5]; // Bond coming forward

}

Figure 2: Standard workflow for boiling point determination.

Causality Behind Experimental Choices:

-

Why a capillary tube? This technique, known as the Siwoloboff method, works with small sample volumes. The principle relies on the vapor pressure of the liquid equaling the external atmospheric pressure at its boiling point.

-

Why observe on cooling? Recording the temperature upon cooling when the liquid re-enters the capillary provides a more accurate measurement of the equilibrium point where vapor pressure equals atmospheric pressure, minimizing errors from overheating the liquid.

Safety and Handling

The physical properties of this compound dictate specific safety protocols.

-

Hazards: The compound is a flammable liquid and vapor (H226), causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Due to its irritant nature, appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This guide has detailed the essential physical properties of this compound, grounding them in their chemical basis and outlining their practical implications for research and development. From its identity and thermal characteristics to its solubility and optical activity, these parameters collectively form a critical dataset for any scientist working with this chiral building block. Adherence to the described experimental principles and safety protocols will ensure accurate, reproducible results and safe handling in the laboratory.

References

Introduction: The Significance of Stereochemical Precision

An In-Depth Technical Guide to (R)-2-Methoxypropan-1-ol: A Chiral Building Block for Advanced Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the control of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are indispensable tools for the efficient construction of complex molecular architectures.[2][3][4] this compound, a structurally simple yet functionally versatile chiral alcohol, has emerged as a valuable intermediate in the synthesis of stereochemically defined molecules.[5] Its defined stereocenter, coupled with the differential reactivity of its primary alcohol and ether functionalities, provides a strategic advantage in multistep synthetic pathways.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, analysis, and applications of this compound. By delving into the causality behind experimental choices and grounding claims in authoritative references, this document aims to equip scientists with the practical and theoretical knowledge required to effectively utilize this important chiral synthon.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its successful application in synthesis. This chapter details the structural and physical properties of this compound.

Chemical Identity and Structure

This compound is a primary alcohol containing a stereogenic center at the second carbon (C2) of the propane chain. The "(R)" designation refers to the right-handed configuration of the substituents around this chiral carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

IUPAC Name: (2R)-2-methoxypropan-1-ol[6]

The molecule's structure features a primary hydroxyl group (-CH₂OH), which is a key site for synthetic modification, and a methoxy group (-OCH₃) at the chiral center.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use as a reagent or solvent. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Appearance | Colorless Liquid | [8] |

| Purity | Typically ≥96% | [8] |

| Molecular Weight | 90.12 g/mol | [6][7] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Topological Polar Surface Area | 29.5 Ų | [6] |

This combination of a polar hydroxyl group and a less polar methoxy ether group imparts a moderate polarity, allowing for solubility in a range of organic solvents as well as some miscibility with water.

Chapter 2: Stereoselective Synthesis

The production of this compound with high enantiomeric purity is paramount to its utility as a chiral building block. The value of a chiral intermediate is directly tied to its enantiomeric excess (ee), as the presence of the undesired enantiomer can lead to complex purification challenges and compromise the stereochemical integrity of the final product in a drug synthesis campaign.[1][4] Several strategies have been developed to access this compound in an enantiomerically pure form.

Synthetic Strategies: A Mechanistic Overview

The choice of synthetic route is often a balance between the availability of starting materials, cost, scalability, and the desired level of enantiopurity.

-

Chiral Pool Synthesis: This approach leverages naturally occurring, enantiopure molecules as starting materials.[4][9] For instance, (R)-lactic acid or its esters can be converted to the target molecule through a sequence of reactions that preserves the original stereocenter. The primary advantage is the unambiguous transfer of chirality from a readily available source. The causality is direct: the stereochemistry of the final product is predetermined by the starting material.

-

Asymmetric Reduction: A powerful and common strategy involves the enantioselective reduction of the prochiral ketone, 2-methoxy-1-propanone.[10] This transformation is typically achieved using a hydride source (e.g., borane) in the presence of a chiral catalyst or auxiliary.[3][10] The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment around the ketone, forcing the hydride to attack one face of the carbonyl group preferentially over the other, thereby inducing asymmetry. The enantioselectivity is a direct consequence of the steric and electronic interactions within the catalyst-substrate complex during the transition state of the hydride transfer.

-

Enantioselective Epoxide Ring-Opening: The reaction of racemic propylene oxide with methanol can be guided by a chiral catalyst to selectively open one enantiomer of the epoxide, leading to the formation of this compound and its regioisomer, (R)-1-methoxy-2-propanol.[11][12] The success of this method depends on the catalyst's ability to differentiate between the two enantiomers of the starting epoxide.

Featured Experimental Protocol: Reduction of (R)-(+)-2-Methoxypropionic Acid

This protocol provides a reliable method for synthesizing this compound from its corresponding carboxylic acid, a route that exemplifies a stereoconservative reduction.[7]

Objective: To reduce the carboxylic acid functional group of (R)-(+)-2-methoxypropionic acid to a primary alcohol without affecting the chiral center.

Reagents and Equipment:

-

(R)-(+)-2-Methoxypropionic acid

-

Borane dimethyl sulfide complex (BMS)

-

Dichloromethane (DCM), anhydrous

-

2M Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Inert atmosphere setup (Argon or Nitrogen)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: A solution of (R)-(+)-2-methoxypropionic acid (1.0 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert argon atmosphere. Causality: An inert atmosphere is crucial to prevent the highly reactive borane reagent from reacting with atmospheric moisture and oxygen.

-

Cooling: The flask is cooled to 0 °C using an ice bath. Causality: The initial reaction between the carboxylic acid and borane is exothermic. Cooling controls the reaction rate, prevents side reactions, and ensures safety.

-

Reagent Addition: Borane dimethyl sulfide complex (approx. 1.8 eq.) is added dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Causality: BMS is a stable and convenient source of diborane (B₂H₆), the active reducing agent. Dropwise addition maintains temperature control. An excess of the reducing agent ensures the complete conversion of the carboxylic acid.

-

Reaction Progression: After the addition is complete, the reaction mixture is removed from the ice bath and allowed to stir at room temperature overnight. Causality: Allowing the reaction to proceed overnight at ambient temperature ensures it goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C. Causality: The quench destroys any excess borane reagent and hydrolyzes the intermediate borate esters to liberate the alcohol product. This process is highly exothermic and generates hydrogen gas, necessitating slow addition and cooling.

-

Extraction and Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate. Causality: This standard liquid-liquid extraction isolates the organic product from the aqueous phase containing inorganic salts.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Causality: This step isolates the non-volatile product from the volatile DCM solvent.

-

Purification: The product, this compound, is typically obtained in high purity and quantitative yield, often not requiring further purification.[7]

Caption: Workflow for the synthesis of this compound.

Chapter 3: Analytical Characterization

Rigorous analysis is a self-validating system for any synthesis. It confirms the identity and structure of the desired compound while quantifying its purity and, most importantly for a chiral molecule, its enantiomeric excess.

Spectroscopic Confirmation

A combination of spectroscopic techniques is used to verify the molecular structure.

| Technique | Expected Observations for this compound | Reference |

| ¹H NMR | δ (ppm) ≈ 4.5 (t, 1H, OH), 3.4-3.3 (m, 1H, CH), 3.3-3.2 (m, 2H, CH₂), 3.2 (s, 3H, OCH₃), 1.0 (d, 3H, CH₃) | [7] |

| ¹³C NMR | Signals corresponding to the four unique carbon atoms. | [13] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 90, with characteristic fragmentation patterns. | [13][14] |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-O stretch (~1100 cm⁻¹). |

Note: NMR chemical shifts can vary depending on the solvent used.

Purity and Enantiomeric Excess (ee) Determination

While standard Gas Chromatography (GC) can determine the chemical purity of the sample by separating it from solvents and byproducts, it cannot distinguish between enantiomers. To determine the enantiomeric excess, a chiral stationary phase is required.

Methodology: Chiral Gas Chromatography

-

Column Selection: A GC column with a chiral stationary phase (e.g., based on cyclodextrin derivatives) is selected. This phase interacts differently with the (R) and (S) enantiomers.

-

Sample Preparation: The synthesized alcohol may be derivatized (e.g., to its acetate or trifluoroacetate ester) to improve its volatility and interaction with the chiral stationary phase.

-

Analysis: The sample is injected into the GC. The two enantiomers will have different retention times, resulting in two separate peaks on the chromatogram.

-

Quantification: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Caption: Analytical workflow for product validation.

Chapter 4: Applications in Drug Development and Research

The utility of this compound lies in its role as a versatile chiral intermediate for constructing larger, more complex molecules with precise stereochemical control.[5]

-

Pharmaceutical Synthesis: In the pharmaceutical industry, there is a high demand for single-enantiomer drugs to improve efficacy and reduce side effects.[3][4] this compound can be used to introduce a specific stereocenter that may be crucial for the molecule's ability to bind to a biological target like an enzyme or receptor.[1] The primary alcohol can be readily converted into other functional groups (aldehydes, halides, amines, esters), while the methoxy-bearing stereocenter remains intact, guiding the stereochemistry of subsequent reactions.

-

Agrochemicals: Similar to pharmaceuticals, the biological activity of pesticides and herbicides is often dependent on stereochemistry. This building block serves in the synthesis of more potent and selective agrochemicals, potentially leading to lower application rates and reduced environmental impact.[5]

-

Asymmetric Synthesis Research: Beyond direct incorporation, chiral molecules like this compound are used in the development of new synthetic methodologies. They can be converted into chiral ligands for metal catalysts, chiral auxiliaries, or chiral solvents that influence the stereochemical outcome of a reaction.

Chapter 5: Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is paramount. This compound, like its racemic and (S)-enantiomer counterparts, possesses chemical hazards that require appropriate safety protocols.

Hazard Identification

Based on safety data for 2-methoxy-1-propanol, the compound is classified with the following hazards:

-

Flammable Liquid and Vapor: It is a combustible liquid that can form explosive mixtures with air.[15][16]

-

Serious Eye Damage: Causes serious eye irritation or damage upon contact.[6][15]

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[6][15]

-

Suspected Reproductive Toxicity: May damage an unborn child.[15][17]

Recommended Safe Handling Practices

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[16][17][19] Use explosion-proof electrical equipment and take precautionary measures against static discharge by grounding and bonding containers during transfer.[15][16]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. For skin contact, wash off with plenty of water. Seek medical attention if symptoms persist.[18]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][17][18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be suitable for disposal at a licensed chemical destruction plant or via controlled incineration.[18]

Conclusion

This compound stands as a testament to the power of small, well-defined chiral molecules in enabling the synthesis of complex and biologically important compounds. Its value is rooted in the strategic placement of its functional groups around a single, defined stereocenter. Through robust synthetic methods, particularly those involving asymmetric catalysis or chiral pool starting materials, this building block can be accessed with the high enantiomeric purity required for demanding applications in pharmaceutical and agrochemical development. A disciplined approach to its synthesis, validated by rigorous analytical characterization and guided by strict safety protocols, ensures that this compound can be effectively and safely leveraged to advance the frontiers of stereoselective chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. 2-methoxypropan-1-ol | C4H10O2 | Reactory [reactory.app]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. echemi.com [echemi.com]

- 19. Mobile [my.chemius.net]

A Comprehensive Technical Guide to (R)-2-Methoxypropan-1-ol for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of (R)-2-Methoxypropan-1-ol, a chiral building block of significant interest in pharmaceutical and chemical synthesis. From its fundamental properties to its applications and handling, this document offers a technical resource for scientists and researchers engaged in drug discovery and development.

Nomenclature and Synonyms

This compound is a chiral alcohol that is systematically named according to IUPAC nomenclature. However, it is known by a variety of synonyms in commercial and academic literature. A comprehensive list of these names is crucial for effective literature searching and chemical sourcing.

This compound is also known as:

-

(2R)-2-methoxypropan-1-ol[1]

-

(R)-(-)-2-Methoxypropanol

-

D-(-)-2-Methoxy-1-propanol[2]

-

1-Propanol, 2-methoxy-, (R)-[2]

The CAS number for this compound is 6131-59-5 . Its isomeric counterpart, (S)-2-Methoxypropan-1-ol, has the CAS number 116422-39-0, and the racemic mixture is identified by CAS number 1589-47-5.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in synthesis and process development.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₂ | PubChem[1] |

| Molecular Weight | 90.12 g/mol | PubChem[1] |

| Appearance | Colorless liquid | |

| Boiling Point | 130 °C | |

| Density | 0.938 g/cm³ | |

| Solubility | Miscible with water |

Synthesis of this compound

The enantiomerically pure form of 2-methoxypropan-1-ol is a valuable synthetic intermediate. One common laboratory-scale synthesis involves the reduction of the corresponding chiral carboxylic acid.

Experimental Protocol: Reduction of (R)-(+)-2-Methoxypropionic Acid

This protocol describes the reduction of (R)-(+)-2-methoxypropionic acid using a borane dimethyl sulfide complex.

Materials:

-

(R)-(+)-2-Methoxypropionic acid

-

Borane dimethyl sulfide complex (BMS)

-

Dichloromethane (DCM), anhydrous

-

2M Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (Argon), dissolve (R)-(+)-2-methoxypropionic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Slowly add the borane dimethyl sulfide complex dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C.

-

Separate the organic and aqueous phases using a separatory funnel.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The chirality of this compound makes it a valuable chiral building block in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule is critical as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2][3][4]

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in publicly available literature, its utility lies in its ability to introduce a specific stereocenter into a larger molecule. As a chiral alcohol, it can be used in a variety of chemical transformations, including:

-

Etherification reactions: The hydroxyl group can be derivatized to form chiral ethers.

-

Esterification reactions: Formation of chiral esters which can be important intermediates.

-

As a chiral auxiliary: The chiral center can direct the stereochemical outcome of subsequent reactions on an attached prochiral molecule.

The importance of chiral building blocks like this compound is growing as the pharmaceutical industry increasingly focuses on the development of single-enantiomer drugs to improve efficacy and reduce side effects.[5]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): Used to determine the chemical purity of the compound.

-

Chiral Gas Chromatography: Employed to determine the enantiomeric excess (e.e.) of the (R)-enantiomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons, the methyl protons, the methylene protons, and the methine proton. A representative ¹H NMR spectrum would show a doublet for the C1 methyl group, a singlet for the methoxy group, and complex multiplets for the C2 and C3 protons.[6]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and C-O stretching bands around 1100 cm⁻¹.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

Caption: Key safety and handling considerations for this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in research and development.

References

- 1. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to (R)-2-Methoxypropan-1-ol for Pharmaceutical and Chemical Research

Introduction

(R)-2-Methoxypropan-1-ol (CAS: 6131-59-5) is a chiral building block of significant interest in synthetic and medicinal chemistry.[1] Its bifunctional nature, possessing both a primary alcohol and a secondary ether, combined with a defined stereocenter, makes it a valuable synthon for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients. With a molecular formula of C4H10O2 and a molecular weight of 90.12 g/mol , a thorough understanding of its structural characteristics is paramount for its effective utilization.[2]

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The content herein is structured to provide not just raw data, but a field-proven interpretation, explaining the causality behind experimental choices and analytical outcomes, thereby offering a practical and authoritative resource for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Analysis

The Causality of NMR in Stereochemical Assignment

NMR spectroscopy is the most powerful technique for the de-novo structural elucidation of organic molecules in solution. For a chiral molecule like this compound, ¹H and ¹³C NMR spectra define the molecular backbone, connectivity, and chemical environment of each atom.

While standard NMR can confirm the constitution, it cannot typically differentiate between enantiomers. To determine enantiomeric purity or assign absolute configuration via NMR, a chiral environment must be induced. This is achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid) or by employing a chiral solvating agent that forms transient, diastereomeric complexes.[3][4] These diastereomers exhibit distinct NMR signals, allowing for their quantification.[4]

Experimental Protocol: High-Resolution NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvation: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for its good dissolving power and minimal signal overlap.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment (e.g., using the DEPT pulse sequence) is standard to simplify the spectrum and determine the type of carbon (CH₃, CH₂, CH).

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

¹H and ¹³C NMR Spectral Data Interpretation

The following tables summarize the predicted NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 - 3.65 | dd | 1H | H-1a (-CHH OH) |

| ~3.45 - 3.55 | dd | 1H | H-1b (-CH HOH) |

| ~3.35 - 3.45 | m | 1H | H-2 |

| ~3.38 | s | 3H | -OCH₃ |

| ~2.0 - 2.5 | br s | 1H | -OH |

| ~1.15 | d | 3H | H-3 (-CH₃) |

-

Interpretation: The protons on C1 (-CH₂OH) are diastereotopic due to the adjacent chiral center at C2. Therefore, they appear as two distinct signals, each a doublet of doublets (dd), resulting from coupling to each other (geminal coupling) and to the proton on C2 (vicinal coupling). The C2 proton, being coupled to three protons on C3 and two on C1, appears as a complex multiplet (m). The methoxy protons (-OCH₃) are chemically equivalent and uncoupled, thus appearing as a sharp singlet (s). The methyl protons on C3 are coupled only to the C2 proton, resulting in a doublet (d). The hydroxyl proton (-OH) signal is often a broad singlet (br s) and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~79-81 | CH | C-2 |

| ~67-69 | CH₂ | C-1 |

| ~58-60 | CH₃ | -OCH₃ |

| ~16-18 | CH₃ | C-3 |

-

Interpretation: The spectrum shows four distinct carbon signals, corresponding to the four unique carbon environments in the molecule.[5] The carbon bearing the methoxy group (C-2) is the most deshielded of the sp³ carbons due to the electronegativity of the two attached oxygen atoms. The carbon of the primary alcohol (C-1) appears further downfield than a typical alkane carbon. The methoxy and methyl carbons appear at the most upfield positions, consistent with their chemical environments.[5]

Visualization of ¹H-¹H Couplings

The following diagram illustrates the key spin-spin couplings in the molecule.

Caption: Key proton-proton (J) couplings in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The Role of Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Since different functional groups vibrate at characteristic frequencies, an IR spectrum serves as a molecular "fingerprint," allowing for the rapid identification of the functional groups present.[6] For this compound, IR is ideal for confirming the presence of the hydroxyl (-OH) and ether (C-O-C) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place one to two drops of the neat liquid sample of this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final transmittance or absorbance spectrum.

IR Spectrum Interpretation

The IR spectrum is dominated by absorptions characteristic of an alcohol and an ether.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |

| 3200 - 3600 | Strong | Broad | O-H stretch (hydrogen-bonded) |

| 2850 - 3000 | Medium-Strong | Sharp | C-H stretch (aliphatic) |

| 1050 - 1150 | Strong | Sharp | C-O stretch (ether and alcohol) |

-

Interpretation: The most prominent feature is a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is definitive for the O-H stretching vibration of an alcohol.[7][8] Its breadth is a direct consequence of intermolecular hydrogen bonding.[9] The sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching in the methyl and methylene groups. The "fingerprint region" (below 1500 cm⁻¹) contains a very strong, sharp peak around 1050-1150 cm⁻¹, which arises from the C-O stretching vibrations of both the primary alcohol and the ether functional groups.[6][8]

Workflow for IR Analysis

Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS) for Structural Confirmation

Principles of Electron Ionization and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing the molecule to eject an electron, forming a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes characteristic fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern provides a "molecular fingerprint" that can be used to deduce the structure of the original molecule.[10] Alcohols and ethers exhibit predictable fragmentation pathways, primarily alpha-cleavage and dehydration.[11][12]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like methanol or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound travels through a capillary column (e.g., a DB-5ms), separating it from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it undergoes electron ionization (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

Mass Spectrum Interpretation

The mass spectrum provides the molecular weight and key structural fragments. The molecular weight of this compound is 90.12 amu.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 90 | [C₄H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 75 | [C₃H₇O₂]⁺ | α-cleavage (Loss of •CH₃) |

| 72 | [C₄H₈O]⁺• | Dehydration (Loss of H₂O) |

| 59 | [C₃H₇O]⁺ | α-cleavage (Loss of •CH₂OH) |

| 45 | [C₂H₅O]⁺ | α-cleavage (Base Peak) |

-

Interpretation: The molecular ion peak at m/z 90 may be weak or absent, which is common for alcohols.[8][11] The most significant fragmentation pathway is alpha-cleavage, the breaking of a bond adjacent to an oxygen atom, which results in a resonance-stabilized cation.[11][12]

-

Loss of •CH₂OH (mass 31): Cleavage of the C1-C2 bond results in a prominent peak at m/z 59 .

-

Formation of m/z 45: The base peak (most intense peak) is typically observed at m/z 45 , corresponding to the [CH₃O=CH₂]⁺ ion. This fragment is highly characteristic of methyl ethers and can also form from rearrangement and fragmentation of the primary alcohol portion. The spectrum for the isomeric 1-methoxy-2-propanol confirms a base peak at m/z 45.[13]

-

-

Another common pathway for alcohols is dehydration, the loss of a water molecule (mass 18), which would yield a peak at m/z 72 .[8]

Fragmentation Pathway of this compound

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The collective analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy offers rapid and definitive confirmation of the essential alcohol and ether functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, dominated by alpha-cleavage, that is consistent with the assigned structure. This comprehensive spectroscopic guide serves as a foundational resource for scientists, enabling confident identification, quality control, and utilization of this key chiral intermediate in research and development.

References

- 1. This compound | 6131-59-5 [sigmaaldrich.com]

- 2. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. research.library.fordham.edu [research.library.fordham.edu]

- 5. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-Propanol, 1-methoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling of (R)-2-Methoxypropan-1-ol

This guide provides a comprehensive overview of the material safety data for (R)-2-Methoxypropan-1-ol (CAS: 6131-59-5), a chiral solvent and building block frequently utilized in pharmaceutical research and asymmetric synthesis. Moving beyond the standard template of a Safety Data Sheet (SDS), this document is structured to provide researchers, scientists, and drug development professionals with the causal reasoning behind safety protocols, ensuring a proactive and informed approach to laboratory safety.

Scientific Context and Hazard Identification

This compound is a valuable chiral intermediate. However, its utility in sensitive applications is matched by a significant hazard profile that demands rigorous adherence to safety protocols. Its structural similarity to other glycol ethers, a class of solvents known for potential reproductive and developmental toxicity, underscores the importance of a thorough risk assessment.

The primary hazards associated with this compound are systematically categorized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. A failure to appreciate these classifications is a primary contributor to laboratory incidents. The substance is classified as a flammable liquid that can cause severe skin and eye damage, respiratory irritation, and is suspected of damaging the unborn child.[1][2][3][4][5]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | corrosive |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child | health hazard |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❗ |

Source: Synthesized from multiple SDS sources.[1][2][3][4][5]

The reproductive toxicity classification (H360D) is of paramount concern, particularly in diverse laboratory environments.[2][3][5] This classification is based on evidence suggesting the potential for harm to a developing fetus.[6][7] Consequently, stringent exposure controls are not merely recommended; they are essential for ensuring personnel safety.

Proactive Exposure Control and Personal Protection

Effective risk mitigation hinges on a multi-layered approach that prioritizes engineering controls and is supplemented by appropriate Personal Protective Equipment (PPE). The causality is simple: engineering controls remove the hazard at the source, while PPE provides a final barrier of defense.

Engineering Controls: The First Line of Defense

Given the respiratory irritation potential (H335) and the flammability (H226), all manipulations of this compound must be conducted within a certified chemical fume hood.[8][9] The fume hood provides sufficient ventilation to keep vapor concentrations below occupational exposure limits and contains any potential splashes or aerosol generation. Furthermore, due to its flash point of approximately 41°C, solvent vapors can form an explosive mixture with air.[2][10] Therefore, all electrical equipment within the workspace must be intrinsically safe or explosion-proof, and containers must be grounded and bonded during transfers to prevent static discharge, a common ignition source.[2][11]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must directly address the identified hazards. The protocols below are designed as a self-validating system; if any component is missing, the protective ensemble is incomplete and work should not proceed.

Experimental Protocol: Donning and Doffing PPE

-

Pre-Donning Inspection: Visually inspect all PPE for signs of degradation, punctures, or defects. Discard and replace any compromised items.

-

Hand Protection: Don chemically resistant gloves. While specific breakthrough times are not widely published for this exact chemical, nitrile or neoprene gloves are generally recommended for glycol ethers. Always double-glove if handling larger quantities or for extended periods. Causality: The H315 classification (Causes skin irritation) necessitates an impermeable barrier to prevent direct contact.[2][3][5]

-

Body Protection: Wear a flame-resistant laboratory coat. Ensure it is fully buttoned. Causality: This protects against accidental splashes and provides a layer of protection against the flammability hazard (H226).

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[2][12] Causality: The H318 classification (Causes serious eye damage) indicates a risk of irreversible harm, making robust eye protection critical.[2][3][4][5]

-

Doffing Procedure: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste stream. Wash hands thoroughly with soap and water after removing all PPE.

Workflow for Safe Handling, Storage, and Disposal

A systematic workflow is critical to maintaining a safe operational environment from the moment the chemical is received until its waste is properly disposed of.

Caption: Risk Assessment and Mitigation Workflow for this compound.

Handling Protocol

-

Work Area Preparation: Ensure the fume hood is operational and the work area is clear of clutter and ignition sources.[11]

-

Chemical Transfer: Use non-sparking tools and equipment.[8][9] When transferring the liquid, ground and bond the receiving and dispensing containers to dissipate static electricity.[2][11] Pour slowly to minimize splashing and vapor generation.

-

Manipulation: Avoid heating the substance near open flames or spark sources. If heating is required, use a controlled heating mantle or water bath.

Storage Protocol

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[8][9][11] The storage area should be designated for flammable liquids.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[12]

-

Container Integrity: Ensure containers are properly labeled with the full chemical name and all relevant GHS hazard pictograms.

Disposal Protocol

-

Waste Collection: Dispose of waste material and contaminated packaging in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Regulatory Compliance: The disposal of this chemical must be carried out by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8][12] All local, state, and federal regulations must be strictly followed.

Emergency Procedures

In the event of an emergency, a rapid and correct response is critical to minimizing harm.

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[8]

-

Skin Contact: Take off immediately all contaminated clothing.[3] Rinse the affected skin area with large amounts of water and soap.[11] If skin irritation persists, consult a physician.[2][3]

-

Eye Contact: Immediately rinse the eyes cautiously with running water for several minutes, holding the eyelids open.[2][5] Remove contact lenses, if present and easy to do, and continue rinsing.[2][5] Seek immediate medical attention from an ophthalmologist.[3] The severity of the "Causes serious eye damage" classification necessitates an urgent response.[5]

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical advice.[12]

-

Accidental Release: In case of a spill, evacuate all non-essential personnel from the area. Remove all sources of ignition.[9] Ensure adequate ventilation. Wear full PPE, including respiratory protection if necessary. Contain the spill using a non-combustible absorbent material (e.g., sand, diatomite) and collect it into a suitable container for disposal.[5][9]

Physical and Chemical Properties

This data is essential for experimental design and safety assessments.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀O₂ | [1][4] |

| Molecular Weight | 90.12 g/mol | [1][4] |

| Appearance | Colorless liquid | [12] |

| Boiling Point | 129 - 131 °C | [2][10][12] |

| Melting Point | -96.7 °C | [2][12] |

| Flash Point | ~41 °C | [2][10] |

| Density | ~0.93 - 0.94 g/cm³ | [2][10] |

| Solubility in Water | Miscible in any proportion | [2] |

| Vapor Pressure | 12 hPa at 20 °C |[2] |

Conclusion

This compound is a chemical that requires a high degree of respect and careful handling. Its profile as a flammable liquid, a skin and severe eye irritant, and a substance with potential reproductive toxicity necessitates a comprehensive safety culture built on understanding, not just regulation. By internalizing the causal links between the hazards of this compound and the required safety protocols—from engineering controls to emergency procedures—researchers can confidently and safely leverage its utility in advancing science and drug development.

References

- 1. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. carlroth.com [carlroth.com]

- 4. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. 2-Methoxy-1-propanol - Canada.ca [canada.ca]

- 7. series.publisso.de [series.publisso.de]

- 8. echemi.com [echemi.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. (S)-(+)-2-Methoxypropanol | CAS#:116422-39-0 | Chemsrc [chemsrc.com]

- 11. Mobile [my.chemius.net]

- 12. hpc-standards.com [hpc-standards.com]

Toxicological Profile of (R)-2-Methoxypropan-1-ol: A Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive toxicological overview of (R)-2-Methoxypropan-1-ol, a chiral solvent and chemical intermediate. A critical analysis of existing literature reveals a significant data gap, as toxicological studies have predominantly been conducted on the racemic mixture, 2-methoxypropan-1-ol (the beta-isomer of propylene glycol monomethyl ether, PGME), rather than the specific (R)- or (S)-enantiomers. This guide synthesizes the available data for the racemate to establish a foundational toxicological profile, with a primary focus on its well-documented reproductive and developmental effects. The toxicity is largely attributed to its primary metabolite, 2-methoxypropionic acid (MPA). We present detailed summaries of key toxicological endpoints, standardized testing protocols, and the mechanistic basis for its toxicity to support informed risk assessment and guide future research in drug development and chemical safety.

Introduction: The Chirality Question in Propylene Glycol Ether Toxicology

This compound is the (R)-enantiomer of 2-methoxypropan-1-ol (CAS No: 1589-47-5), a secondary alcohol and ether. It belongs to the family of propylene glycol ethers (PGEs), which are widely used as solvents in paints, inks, cleaning agents, and as chemical intermediates.[1] Commercial propylene glycol monomethyl ether (PGME) is primarily composed of the alpha-isomer (1-methoxy-2-propanol) with less than 0.5% of the beta-isomer (2-methoxy-1-propanol).[2] This distinction is critical, as the beta-isomer is associated with significantly greater toxicological concern, particularly developmental toxicity.[3]

A pivotal challenge in assessing the safety of this compound is the near-complete absence of enantiomer-specific toxicological data.[4] The majority of available studies have been performed on the racemic mixture. While this data provides a crucial baseline, it is well-established in pharmacology and toxicology that enantiomers of a chiral compound can exhibit markedly different pharmacokinetic and pharmacodynamic properties. Therefore, this guide will present the toxicological data for racemic 2-methoxypropan-1-ol while consistently highlighting the need for future research to delineate the specific toxicological contributions of the (R)- and (S)-enantiomers.

Toxicokinetics and Metabolism: The Path to the Proximate Toxicant

The toxicological activity of 2-methoxypropan-1-ol is intrinsically linked to its metabolism. Understanding this pathway is fundamental to interpreting its adverse effects.

Absorption and Distribution: 2-Methoxypropan-1-ol can be absorbed into the body through inhalation, skin contact, and ingestion.[5] Upon absorption, it is rapidly distributed.

Metabolism: The primary metabolic pathway involves oxidation of the primary alcohol group. 2-Methoxypropan-1-ol is rapidly converted by alcohol and aldehyde dehydrogenases to its principal metabolite, 2-methoxypropionic acid (MPA).[5] This conversion is swift and extensive, with the parent compound having a short half-life of approximately 0.5 to 0.8 hours in rabbits, while the MPA metabolite exhibits a much longer elimination half-life of 33 to 44 hours.[2][5] It is this stable metabolite, MPA, that is considered the proximate developmental toxicant.[3][5]

Excretion: The majority of an administered dose is eliminated in the urine as MPA (79-93%), with a smaller fraction exhaled as carbon dioxide (10-20%).[5]

References

- 1. Publishers Panel [archiwumredakcjapimosppl.publisherspanel.com:80]

- 2. Significance of 2-methoxypropionic acid formed from beta-propylene glycol monomethyl ether: integration of pharmacokinetic and developmental toxicity assessments in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. echemi.com [echemi.com]

- 5. series.publisso.de [series.publisso.de]

Introduction: The Significance of (R)-2-Methoxypropan-1-ol as a Chiral Building Block

An In-depth Technical Guide to the Commercial Availability of (R)-2-Methoxypropan-1-ol for Researchers and Drug Development Professionals

This compound (CAS No: 6131-59-5) is a chiral alcohol that serves as a valuable building block in asymmetric synthesis.[1][2] Its utility in the pharmaceutical industry is primarily due to the presence of a stereogenic center, which is crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs). The specific spatial arrangement of its methoxy and hydroxyl groups allows for the construction of complex molecular architectures with high stereochemical control. This guide provides a comprehensive overview of its commercial availability, synthetic routes, applications in drug development, and the analytical methodologies required for its quality assessment.

Commercial Sourcing and Availability

This compound is available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The available grades typically vary in purity, which is a critical parameter for applications in pharmaceutical synthesis. Below is a summary of representative commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Notes |

| BLDpharm | This compound | 6131-59-5 | Varies | Listed as a chiral building block for research use.[3] |

| ChemLyte Solutions | (R)-(-)-2-Methoxypropanol | 6131-59-5 | Industrial Grade | A China-based manufactory with several years of experience.[1] |

| Tokyo Chemical Industry (TCI) | 2-Methoxypropan-1-ol | 1589-47-5 (racemic) | >98.0% (GC) | While TCI offers the racemic mixture, inquiries for the specific enantiomer are possible.[4] |

| Synthonix | 2-Methoxypropan-1-ol | 1589-47-5 (racemic) | Typically In-Stock | Offers the racemic form, which may serve as a starting point for chiral resolution.[5] |

| ChemicalBook | (R)-(-)-2-Methoxypropanol | 6131-59-5 | Varies | Lists multiple suppliers and provides synthesis information.[6] |

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is essential to ensure high enantiomeric purity. A common and reliable laboratory-scale method involves the reduction of the corresponding chiral carboxylic acid, (R)-(+)-2-methoxypropionic acid.

Synthetic Pathway: Reduction of (R)-(+)-2-methoxypropionic acid

The diagram below illustrates the reduction of (R)-(+)-2-methoxypropionic acid to this compound using a borane dimethyl sulfide complex.

Caption: Synthetic route from (R)-(+)-2-methoxypropionic acid to this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of (R)-2-methoxy-1-propanol.[6]

Materials:

-

(R)-(+)-2-methoxypropionic acid

-

Borane dimethyl sulfide complex (BMS)

-

Dichloromethane (DCM), anhydrous

-

2M Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon), dissolve 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid in 10 ml of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 858 μL (8.39 mmol, 1.8 eq.) of borane dimethyl sulfide complex dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous phase with dichloromethane.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product.

Applications in Drug Development

This compound is a key intermediate in the synthesis of more complex chiral molecules. Its bifunctional nature (hydroxyl and methoxy groups) on a chiral scaffold allows for sequential and regioselective modifications. For instance, it can be used as a reactant to prepare key intermediates for glucokinase activators and chiral pyrazolopyrimidinone derivatives, which are potential phosphodiesterase enzyme (PDE5) inhibitors.

Illustrative Application Workflow

The following diagram illustrates the role of this compound as a chiral building block in a hypothetical multi-step synthesis.

Caption: this compound as a precursor in a multi-step synthesis.

Analytical and Quality Control: Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. The presence of the (S)-enantiomer can lead to off-target effects or reduced efficacy of the final drug product.[7] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for determining enantiomeric purity.[7][8]

Chiral HPLC Workflow

The diagram below outlines the typical workflow for the chiral purity analysis of this compound.

Caption: Workflow for chiral purity analysis by HPLC.

Protocol: Enantiomeric Purity by Chiral HPLC

This is a generalized protocol for the determination of enantiomeric purity. The specific column and mobile phase composition may require optimization.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel® or Lux® series)

-

This compound reference standard

-

(S)-2-Methoxypropan-1-ol reference standard (if available) or racemic mixture

-

HPLC-grade hexane

-

HPLC-grade isopropanol (IPA)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase before use.

-

Standard Solution Preparation:

-

Prepare a stock solution of the this compound reference standard in the mobile phase.

-

Prepare a resolution solution by dissolving the racemic mixture or by spiking the (R)-enantiomer standard with a small amount of the (S)-enantiomer. This is to confirm the resolution of the two enantiomers.

-

-

Sample Solution Preparation: Prepare a solution of the test sample of this compound in the mobile phase at a similar concentration to the standard solution.

-

Chromatographic Conditions (Typical):

-

Column: Polysaccharide-based CSP

-

Mobile Phase: Hexane:Isopropanol (e.g., 90:10)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: Low UV (e.g., 210 nm), as the analyte lacks a strong chromophore.

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the resolution solution to establish the retention times of the (R)- and (S)-enantiomers and to ensure adequate separation (resolution > 1.5).

-

Inject the standard and sample solutions in replicate.

-

-